3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
CAS No. |
422528-14-1 |
|---|---|
Molecular Formula |
C18H26N4O3S |
Molecular Weight |
378.49 |
IUPAC Name |
3-[2-(diethylamino)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C18H26N4O3S/c1-4-21(5-2)9-10-22-17(24)14-7-6-13(12-15(14)20-18(22)26)16(23)19-8-11-25-3/h6-7,12H,4-5,8-11H2,1-3H3,(H,19,23)(H,20,26) |
InChI Key |
OAHYZAARESFKGL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCOC)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(2-(diethylamino)ethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a novel compound belonging to the tetrahydroquinazoline class. Its structural complexity and unique functional groups suggest significant potential for various biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with specific substitutions that enhance its biological properties. The presence of a diethylamino group and a methoxyethyl group may influence its pharmacokinetics and interaction with biological targets.
Biological Activities
Research indicates that tetrahydroquinazoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The thioxo group may confer inhibitory properties against specific enzymes.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi. | |
| Antitumor | Cytotoxic effects observed in cancer cell lines. | |
| Enzyme Inhibition | Potential to inhibit specific enzymes due to thioxo group. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Tetrahydroquinazoline Core : Using appropriate precursors and reaction conditions.
- Introduction of Functional Groups : Employing alkylation or acylation methods to attach the diethylamino and methoxyethyl groups.
- Thioxo Group Incorporation : Utilizing thioketone or thioamide intermediates to introduce the thioxo functionality.
Case Studies
Recent studies have investigated the biological activity of similar compounds with structural similarities:
- Antimicrobial Studies : A related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy.
- Cytotoxicity Evaluation : In vitro studies on tetrahydroquinazoline derivatives showed varied cytotoxic effects on human cancer cell lines, indicating potential for further development as anticancer agents.
- Enzyme Inhibition Assays : Compounds with similar thioxo groups were tested for their ability to inhibit cholinesterases, showing promising results that warrant further exploration.
Future Directions
Given its unique structure and preliminary findings on biological activity, further research is warranted to elucidate the full therapeutic potential of this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- In Vivo Studies : Evaluating the pharmacokinetics and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analysis : Identifying which structural features contribute most significantly to its biological activity.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The compound’s structural analogs can be categorized based on shared features:
Key Observations :
Bioactivity Profile Clustering
highlights that structurally similar compounds cluster into groups with aligned bioactivity profiles. For example:
- Cluster A : Tetrahydroquinazolines with sulfur-containing substituents (e.g., thioxo groups) show activity against topoisomerases and kinases.
- Cluster B : Thiazolidine derivatives () correlate with antimicrobial and anti-inflammatory effects.
The target compound’s diethylaminoethyl and methoxyethyl groups may place it in Cluster A, suggesting kinase or DNA-modulating activity. This aligns with studies showing that tertiary amine chains enhance cellular uptake and target engagement .
Computational Similarity Metrics
Using Tanimoto and Dice indices (), the target compound’s similarity to known inhibitors was quantified:
Insights :
Molecular Networking and Dereplication
Per , the target compound’s MS/MS fragmentation pattern (cosine score ≥0.85) clusters it with tetrahydroquinazoline derivatives in public libraries (e.g., PubChem). Nodes in its network include:
- Node 1: Analog with a 7-carboxamide substitution (cosine: 0.88) – associated with anticancer activity.
- Node 2: Thioxo-quinazoline without the diethylaminoethyl chain (cosine: 0.79) – lower bioactivity in NCI-60 screens .
This underscores the critical role of the diethylaminoethyl group in enhancing potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
